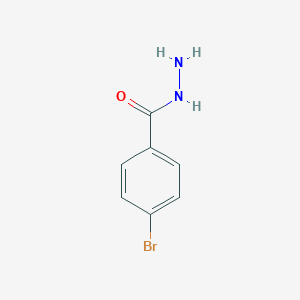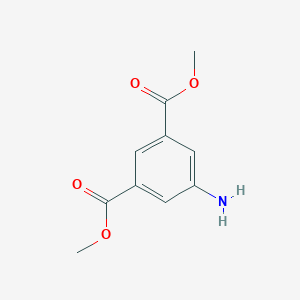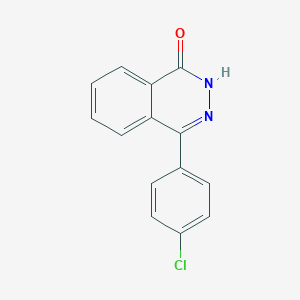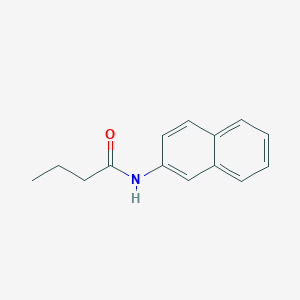
Butyramide, N-2-naphthyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyramide, N-2-naphthyl-, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of butyric acid, which is a short-chain fatty acid that is naturally present in the human body. Butyramide, N-2-naphthyl-, has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
作用機序
The mechanism of action of Butyramide, N-2-naphthyl-, is not fully understood. However, studies have suggested that it works by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDACs, Butyramide, N-2-naphthyl-, can alter the expression of genes involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
Studies have shown that Butyramide, N-2-naphthyl-, can have various biochemical and physiological effects on the body. It has been shown to increase the production of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function. It has also been shown to increase the expression of genes involved in the regulation of glucose metabolism, making it a potential candidate for the treatment of type 2 diabetes.
実験室実験の利点と制限
Butyramide, N-2-naphthyl-, has several advantages and limitations for lab experiments. One of its main advantages is that it is relatively easy to synthesize and purify, making it readily available for use in experiments. It is also relatively stable, making it suitable for long-term storage. However, one of its main limitations is that its mechanism of action is not fully understood, making it challenging to interpret the results of experiments.
将来の方向性
There are several future directions for the study of Butyramide, N-2-naphthyl-. One of the most promising areas of research is in the field of cancer treatment. Further studies are needed to determine the optimal dosage and administration of Butyramide, N-2-naphthyl-, for the treatment of different types of cancer. Another promising area of research is in the field of neurodegenerative diseases. Studies have shown that Butyramide, N-2-naphthyl-, can increase the production of acetylcholine, making it a potential candidate for the treatment of diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine the safety and efficacy of Butyramide, N-2-naphthyl-, for the treatment of these diseases.
Conclusion
In conclusion, Butyramide, N-2-naphthyl-, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It can be synthesized using different methods and has been extensively studied for its potential applications in cancer research, inflammatory diseases, and neurodegenerative diseases. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been studied extensively. Further research is needed to fully understand the potential applications of Butyramide, N-2-naphthyl-, and to determine its safety and efficacy for the treatment of various diseases.
合成法
Butyramide, N-2-naphthyl-, can be synthesized using different methods. One of the most commonly used methods involves the reaction of butyric anhydride with 2-naphthylamine in the presence of a catalyst such as sulfuric acid. The reaction produces Butyramide, N-2-naphthyl-, as a white crystalline solid with a melting point of 123-125°C.
科学的研究の応用
Butyramide, N-2-naphthyl-, has been extensively studied for its potential applications in various fields of scientific research. One of its most significant applications is in the field of cancer research. Studies have shown that Butyramide, N-2-naphthyl-, can inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. It has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
CAS番号 |
69833-23-4 |
|---|---|
製品名 |
Butyramide, N-2-naphthyl- |
分子式 |
C14H15NO |
分子量 |
213.27 g/mol |
IUPAC名 |
N-naphthalen-2-ylbutanamide |
InChI |
InChI=1S/C14H15NO/c1-2-5-14(16)15-13-9-8-11-6-3-4-7-12(11)10-13/h3-4,6-10H,2,5H2,1H3,(H,15,16) |
InChIキー |
ZAKNXUSPSUTULS-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC2=CC=CC=C2C=C1 |
正規SMILES |
CCCC(=O)NC1=CC2=CC=CC=C2C=C1 |
その他のCAS番号 |
69833-23-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



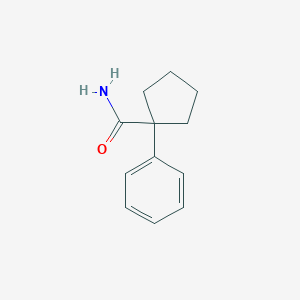




![1-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B182499.png)
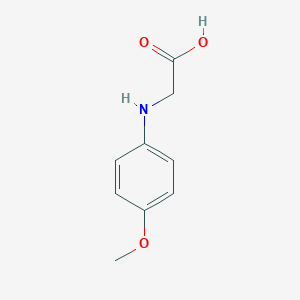

![2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B182506.png)
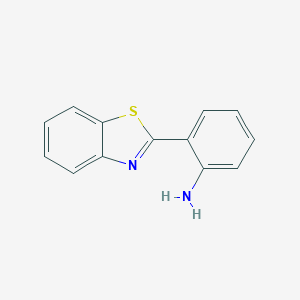
![N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide](/img/structure/B182509.png)
